c[RGDf-(S,R)-alpha-Dfm-F]
Description
c[RGDf-(S,R)-alpha-Dfm-F] is a cyclic RGD (Arg-Gly-Asp) peptide derivative designed to selectively target integrin receptors, particularly αVβ3, which plays a critical role in angiogenesis, tumor metastasis, and inflammatory responses . The compound features a cyclized backbone with stereochemical modifications (S,R configuration) and the incorporation of a difluoromethyl-phenylalanine (Dfm-F) residue. These structural enhancements improve binding affinity and metabolic stability compared to linear RGD peptides, making it a promising candidate for therapeutic applications in cancer and cardiovascular diseases .
Properties
Molecular Formula |
C31H38F2N8O7 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
2-[(2S,5R,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-8-(difluoromethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C31H38F2N8O7/c32-28(33)31(16-19-10-5-2-6-11-19)29(48)40-20(12-7-13-36-30(34)35)25(45)37-17-23(42)38-22(15-24(43)44)26(46)39-21(27(47)41-31)14-18-8-3-1-4-9-18/h1-6,8-11,20-22,28H,7,12-17H2,(H,37,45)(H,38,42)(H,39,46)(H,40,48)(H,41,47)(H,43,44)(H4,34,35,36)/t20-,21+,22-,31?/m0/s1 |
InChI Key |
DZUCEYPUEFNCRE-ZONASRJLSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)F)CC3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)F)CC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Anti-Angiogenic Efficacy
- Control group : Exhibited robust inflammation and neovascularization.
- c(RGDF-[NMe]V) : Reduced inflammation and angiogenesis compared to controls, but less effectively than RGDechiHCit.
- RGDechiHCit : Showed the mildest inflammatory response and minimal neovascular formation, with the fastest wound healing rate .
Inhibitory Activity (IC₅₀) Against Integrin β3
c[RGDf-(S,R)-alpha-Dfm-F] is listed among 40+ integrin β3 inhibitors in a 2000 report (). Key competitors include:
- C(RGDfF) : A benchmark cyclic RGD peptide with moderate IC₅₀ values.
- LAMIFIBAN and LOTRAFIBAN: Non-peptidic antagonists with high specificity but shorter half-lives.
- C[RGDf-(S)-alpha-TfmV] : A fluorinated analog with comparable stereochemical complexity but differing solubility profiles .
Molecular Weight and Physicochemical Properties
highlights that molecular weight (MW) differences among RGD derivatives significantly affect solubility and bioavailability. For instance:
- Linear RGD peptides (e.g., GRGDSP ) have lower MW (~600 Da) but poor serum stability.
- Cyclic analogs like c[RGDf-(S,R)-alpha-Dfm-F] (MW ~800–900 Da) balance moderate solubility with prolonged half-life due to rigid backbone and fluorinated residues .
Data Table: Key Comparative Parameters
Research Implications and Limitations
- Strengths : c[RGDf-(S,R)-alpha-Dfm-F]’s fluorinated structure offers a unique balance of binding affinity and stability, positioning it as a viable candidate for targeted therapy.
- Gaps : Direct comparative studies with RGDechiHCit or other fluorinated analogs are lacking. Further in vivo studies are needed to validate its anti-angiogenic potency and pharmacokinetic profile.
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